Cas no 1803460-49-2 (5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- Inchi: 1S/C8H4F3N3O2/c9-8(10,11)16-7-5(3-15)4(1-12)6(13)2-14-7/h2-3H,13H2
- InChI Key: MIOIYWDBQYRFAE-UHFFFAOYSA-N
- SMILES: FC(OC1C(C=O)=C(C#N)C(=CN=1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 1.4
- Topological Polar Surface Area: 89
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003978-500mg |
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1803460-49-2 | 97% | 500mg |
$999.60 | 2022-04-02 | |
| Alichem | A026003978-1g |
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1803460-49-2 | 97% | 1g |
$1,797.60 | 2022-04-02 |
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No: 1803460-49-2)
The compound5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde, identified by the CAS number1803460-49-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes an amino group, a cyano group, a trifluoromethoxy substituent, and a carboxaldehyde functional group attached to a pyridine ring. The combination of these functional groups makes it a versatile molecule with applications in drug discovery, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde in the development of novel therapeutic agents. The presence of the amino and cyano groups provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for drug-target binding. Additionally, the trifluoromethoxy group introduces electron-withdrawing effects, enhancing the molecule's stability and bioavailability. These properties make it an attractive candidate for use in anti-cancer drug design, where precise control over molecular interactions is essential.
In the realm of agrochemistry, this compound has shown promise as a potential herbicide or fungicide. The carboxaldehyde group can participate in various chemical reactions, enabling the synthesis of derivatives with enhanced pesticidal activity. Researchers have also explored its role in plant growth regulation, where it can act as a signaling molecule to modulate stress responses in crops.
The synthesis of5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and condensations. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Moreover, green chemistry approaches have been applied to minimize waste and reduce environmental impact during synthesis.
From a materials science perspective,5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde has been investigated as a building block for constructing advanced functional materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for applications in coordination polymers, metal organic frameworks (MOFs), and stimuli-responsive materials. These materials hold potential in gas storage, catalysis, and sensing technologies.
The structural versatility of this compound also extends to its use in organic electronics. The pyridine ring serves as an electron-deficient aromatic system, which can be exploited in designing organic semiconductors for applications such as field-effect transistors (FETs) and photovoltaic devices. Recent research has focused on optimizing its electronic properties through functional group engineering.
In terms of environmental considerations,5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde's stability and biodegradability are critical factors influencing its industrial applications. Studies have shown that under specific conditions, the compound can undergo enzymatic degradation, reducing its persistence in the environment. This knowledge is vital for developing sustainable practices in its production and use.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and interaction mechanisms with biological targets or other molecules. These computational studies complement experimental work by guiding the design of more effective derivatives.
In conclusion,5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No: 1803460
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